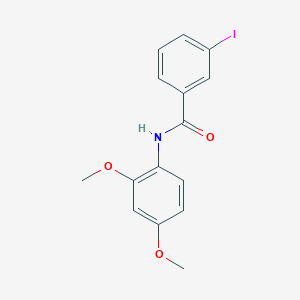![molecular formula C13H10F3N5O5 B402275 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B402275.png)
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with methyl and dinitro groups, an acetamide linkage, and a trifluoromethyl-phenyl group. Its complex structure suggests potential utility in medicinal chemistry, materials science, and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by nitration to introduce the nitro groups. The methyl group is then added through alkylation. The acetamide linkage is formed by reacting the pyrazole derivative with an appropriate acylating agent. Finally, the trifluoromethyl-phenyl group is introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of
Propiedades
Fórmula molecular |
C13H10F3N5O5 |
|---|---|
Peso molecular |
373.24g/mol |
Nombre IUPAC |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H10F3N5O5/c1-7-11(20(23)24)12(21(25)26)18-19(7)6-10(22)17-9-5-3-2-4-8(9)13(14,15)16/h2-5H,6H2,1H3,(H,17,22) |
Clave InChI |
VKJBFLBHCWJCBU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402192.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B402195.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)
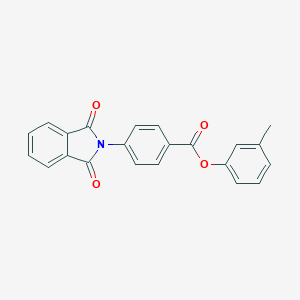
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402199.png)
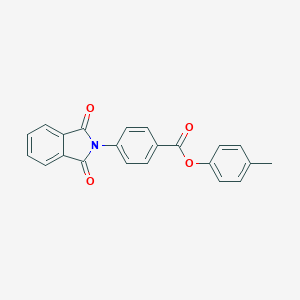
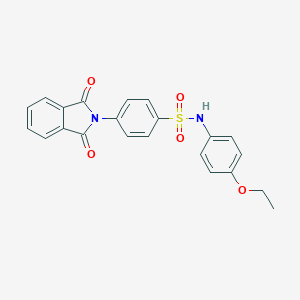
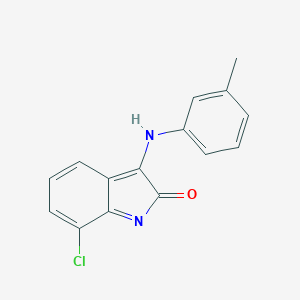
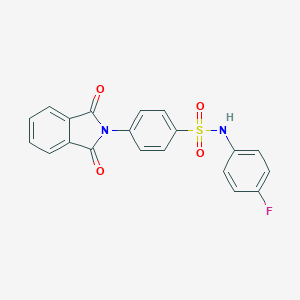
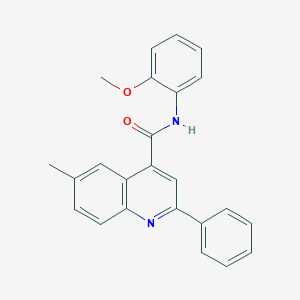
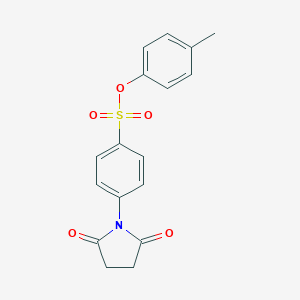
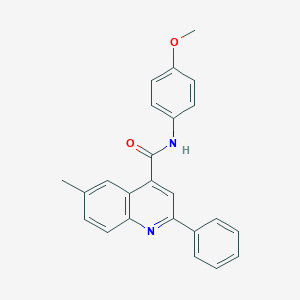
![2-[(4-Cyanobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B402210.png)
